

# Immunological Effects of TWS119 at a Glance

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## Compound Focus: Tws119

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Immune Cell Type	Observed Effects of TWS119	Primary Mechanism / Pathway	Key Experimental Findings / Metrics
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| **Microglia** [1] | Polarizes microglia from **pro-inflammatory** to **anti-inflammatory** phenotype. Ameliorates neuroinflammation. | **Wnt/ $\beta$ -catenin** pathway activation [1] | • **In vivo (mouse stroke model):** Mitigated neurological deficits days 14-21 post-stroke [1]. • **In vitro (primary microglia):** Ameliorated microglia-mediated neuroinflammation; effect reversed by Wnt pathway blocker (IWR-1) [1]. | |  **$\gamma\delta$  T Cells** [2] | Enhances **proliferation** and **cytolytic activity** against colon cancer cells. | **Wnt/ $\beta$ -catenin** pathway activation; also involves **mTOR** pathway, **Bcl-2**  $\uparrow$ , **cleaved caspase-3**  $\downarrow$  [2] | • **Proliferation:** Significantly enhanced [2]. • **Cytolytic Activity:** Enhanced against colon cancer; associated with **perforin** and **granzyme B**  $\uparrow$  [2]. • **Phenotype:** Induced **CD62L<sup>+</sup>** or **CCR5<sup>+</sup>**  $\gamma\delta$ T cells dose-dependently [2]. | | **CD4<sup>+</sup> & CD8<sup>+</sup> T Cells (TILs from NSCLC)** [3] | • **CD8<sup>+</sup> Tscm:** Maintained/expanded population. • **CD8<sup>+</sup> Teff:** Induced proliferation. • **Cytokines:** Increased **IL-2** secretion in specific CD4<sup>+</sup> and CD8<sup>+</sup> subsets; **did not affect IFN- $\gamma$**  production. | **Wnt/ $\beta$ -catenin** pathway activation (GSK-3 $\beta$  inhibition) [3] | • **In vitro (human TILs):**

- Preserved naive T cell and CD8<sup>+</sup> Tscm expansion [3].
- IL-2 production significantly increased in CD4<sup>+</sup> Tcm and Tem cells, and all CD8<sup>+</sup> TIL subsets [3]. | | **Naive T Cells (CD4<sup>+</sup>)** [4] | Induces formation of **Stem cell-like memory T (TSCM)** cells. | **mTORC1 inhibition;** metabolic switch to **fatty acid oxidation** [4] | • **In vitro (human naive T cells):** Pharmacological inhibition of mTORC1 by **TWS119** led to TSCM cell induction [4]. |

## Detailed Experimental Protocols

To help you evaluate or replicate these findings, here is a detailed methodology for key experiments cited.

## In Vitro Protocol: Effect on Microglial Polarization [1]

This protocol is used to investigate how **TWS119** modulates microglial activation.

- **Cell Source:** Primary microglia are prepared from the cerebral cortex of neonatal C57BL/6 mice (P1–P2) and cultured for 10 days. The purity of microglia, determined by Iba-1 immunofluorescence, should exceed 95%.
- **Stimulation & Treatment:** Serum-starved microglia are stimulated with **LPS (100 ng/mL) + IFN- $\gamma$  (20 ng/mL)** for 24 hours to induce pro-inflammatory polarization.
- **Pharmacological Intervention:** **TWS119 (10  $\mu$ M)** and/or the Wnt/ $\beta$ -catenin pathway inhibitor **IWR-1 (10  $\mu$ M)** are added to the cultures immediately after applying LPS+IFN- $\gamma$ .
- **Experimental Groups:**
  - Control (unstimulated, untreated)
  - LPS+IFN- $\gamma$
  - LPS+IFN- $\gamma$  + **TWS119**
  - LPS+IFN- $\gamma$  + IWR-1
  - LPS+IFN- $\gamma$  + **TWS119** + IWR-1
- **Outcome Measures (after 24h):**
  - **Protein/Gene Detection:**  $\beta$ -catenin and microglial polarization markers (e.g., pro-inflammatory: iNOS, TNF- $\alpha$ ; anti-inflammatory: Arg-1, CD206) via Western blot or PCR.
  - **Cytokine Evaluation:** Levels of inflammatory cytokines (e.g., IL-1 $\beta$ , IL-6, IL-10) in the collected microglia supernatants via ELISA.
  - **Functional Assay:** The supernatant can be used as conditioned media (CM) to treat other cell lines (e.g., endothelial cells) to assess the functional impact of the shifted microglial phenotype.

## In Vivo Protocol: Efficacy in Experimental Stroke [1]

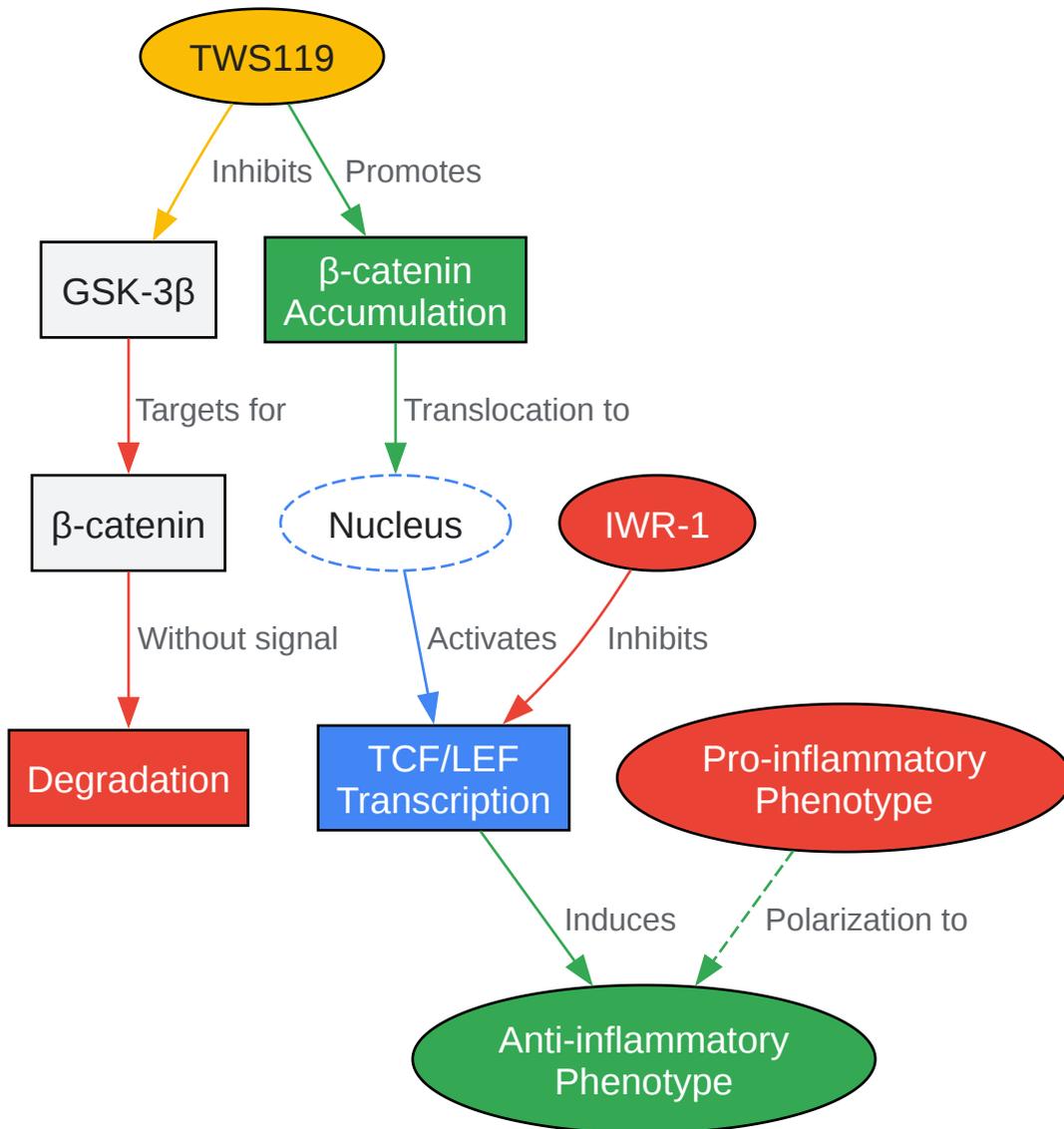
This model assesses the therapeutic potential of **TWS119** in a neurological disease context.

- **Animal Model:** Adult male C57BL/6 mice (8-10 weeks old) undergo **permanent distal Middle Cerebral Artery (MCA) occlusion** followed by **1 hour of hypoxia (8% O<sub>2</sub>)** to induce ischemic stroke.
- **Drug Administration:** **TWS119** (dissolved in 1% DMSO) is administered via **intraperitoneal injection at 10 mg/kg**, once daily from **day 1 to day 14** after surgery.
- **Control Groups:**
  - Sham group (surgery without MCA occlusion)

- Vehicle group (stroke model + 1% DMSO treatment)
- **TWS119** group (stroke model + **TWS119** treatment)
- **Key Outcome Assessments:**
  - **Neurological Deficit Monitoring:** Evaluated using standardized behavioral scales up to day 21 post-stroke.
  - **Tissue Analysis:** On days 14 and 21, brain tissue from the **peri-infarct cortex** is analyzed for:
    - **Angiogenesis:** Density of newborn microvessels.
    - **Neural Plasticity:** Markers of synaptic rewiring.
    - **Microglial Polarization:** Proportion of pro- vs. anti-inflammatory phenotype markers.
    - **Inflammatory Cytokines:** Levels in the brain tissue.

## TWS119 Signaling Pathway in Microglia

The following diagram illustrates the mechanism by which **TWS119** modulates microglial polarization, based on the experimental data [1].



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The diagram shows that **TWS119** inhibits GSK-3 $\beta$ , leading to  $\beta$ -catenin accumulation and translocation to the nucleus. This activates TCF/LEF-mediated transcription, driving microglia toward an anti-inflammatory state. This effect can be blocked by the Wnt pathway inhibitor IWR-1 [1].

## Key Research Implications

The evidence suggests **TWS119** is a potent immunomodulator with therapeutic potential, particularly in **cancer immunotherapy** and **neuroinflammatory diseases**.

- **For Cancer Immunotherapy:** Its ability to enhance  $\gamma\delta$  T cell cytotoxicity [2] and promote long-lived, stem-like memory T cells (TSCM) in tumor-infiltrating lymphocytes (TILs) [4] [3] is highly promising for improving adoptive cell therapies.
- **For Neurological Recovery:** Driving microglia to an anti-inflammatory phenotype facilitates recovery after experimental stroke by improving the neuroenvironment [1].

A critical area for further investigation is the **dual role of TWS119 in mTOR signaling**, as it has been reported to act as an **mTORC1 inhibitor** in some contexts [4], which adds a layer of complexity to its mechanism of action.

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## References

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